molecular formula C8H7N3O B599733 1-Acetylpyrazolo[3,4-c]pyridine CAS No. 52090-67-2

1-Acetylpyrazolo[3,4-c]pyridine

Cat. No. B599733
CAS RN: 52090-67-2
M. Wt: 161.164
InChI Key: YACHLCXBKJVESW-UHFFFAOYSA-N
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Description

1-Acetylpyrazolo[3,4-c]pyridine is a chemical compound with the CAS Number: 52090-67-2 . It has a molecular weight of 161.16 and its IUPAC name is 1-acetyl-1H-pyrazolo[3,4-c]pyridine .


Molecular Structure Analysis

The InChI code for 1-Acetylpyrazolo[3,4-c]pyridine is 1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Acetylpyrazolo[3,4-c]pyridine were not found in the retrieved papers, pyrazolo[3,4-b]pyridines, a related class of compounds, have been studied for their reactivity .


Physical And Chemical Properties Analysis

1-Acetylpyrazolo[3,4-c]pyridine has a molecular weight of 161.16 . More specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

properties

IUPAC Name

1-pyrazolo[3,4-c]pyridin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACHLCXBKJVESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CN=C2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665893
Record name 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpyrazolo[3,4-c]pyridine

CAS RN

52090-67-2
Record name 1-(1H-Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-acetylamino-4-methylpyridine (301.5 mg, 2.0 mmol, 1 equiv) in toluene (3 mL) was added tert-butyl nitrite (t-BuONO) (420 μL, 3.2 mmol, 1.6 equiv), acetic anhydride (560 μL, 6.0 mmol, 3 equiv) and potassium acetate (235.2 mg, 2.4 mmol, 1.2 equiv). The resultant mixture was heated at 80° C. for 2 hours, cooled to room temperature, and diluted with ethyl acetate (200 mL). The mixture was washed with saturated sodium bicarbonate solution (50 mL), water (50 mL) and brine (50 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide a crude residue. The residue was purified by flash chromatography (silica, 15% ethyl acetate/hexane to 50% ethyl acetate/hexane) to give 1-pyrazolo[3,4-c]pyridin-1-yl-ethanone (20.2 mg) which was used without further purification.
Quantity
301.5 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
420 μL
Type
reactant
Reaction Step Two
Quantity
560 μL
Type
reactant
Reaction Step Two
Quantity
235.2 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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